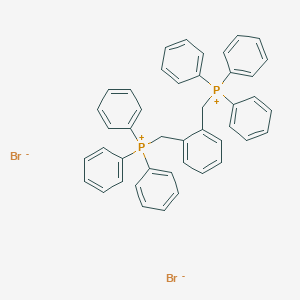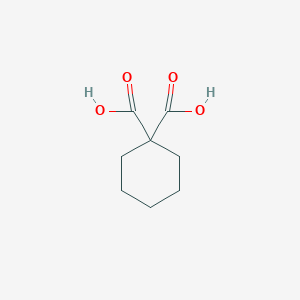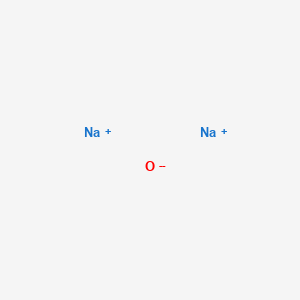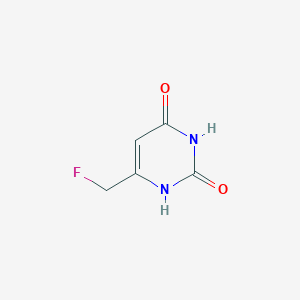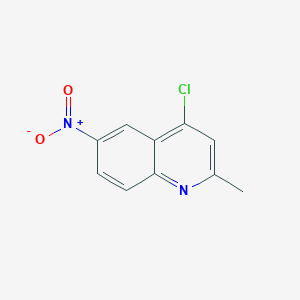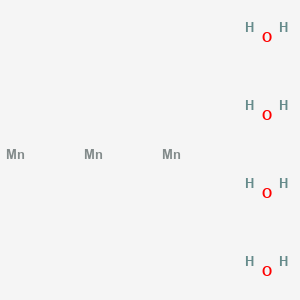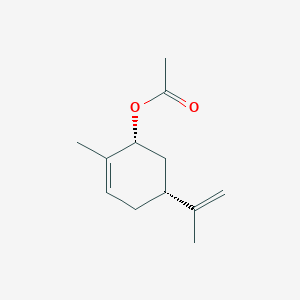
Lead telluride
Overview
Description
Lead telluride is a useful research compound. Its molecular formula is PbTe and its molecular weight is 335 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermoelectric and Mechanical Properties : PbTe is a high-performance thermoelectric material used in intermediate temperature ranges up to 750 K. It's a candidate material for high-efficiency thermoelectric generators, especially for space applications. Its mechanical properties are crucial for processing and application success. Factors like material preparation, milling, and sintering significantly influence its thermoelectric and mechanical properties (Schmitz et al., 2017).
Thermoelectric Generators : Since the 1960s, doped PbTe has been used in thermogenerators. Recent advancements aim to reduce fabrication costs while enhancing thermoelectric properties. Mechanical alloying, a novel process, achieves smaller grain size powders, improving thermoelectric performance (Bouad, Marin-Ayral, & Tedenac, 2000).
Alloying with Indium and Selenium : The study of PbTe1-ySey alloys doped with indium has shown that these alloys can achieve a figure of merit (zT) of 0.66 at 800 K, indicating significant potential for thermoelectric applications. These alloys demonstrate unique electrical transport properties at high temperatures (Bali et al., 2014).
Multiphase Nanostructure Engineering : In n-type PbTe-4%InSb composites, a record-high ZT value of ≈1.83 at 773 K was achieved through multiphase nanostructure engineering. This approach modulates electrical and thermal transport, significantly enhancing thermoelectric performance (Zhang et al., 2017).
Doping with In and PbI2 : Doping n-type PbTe with indium and PbI2 via powder metallurgy technology improves its thermoelectric properties. This method allows control over composition and microstructure, leading to enhanced performance (Long et al., 2006).
Impurity Doping and Thermal Properties : Doping PbTe with elements like iron can suppress lattice thermal conductivity over a wide temperature range, influencing magnetic and thermal properties. This is useful in tuning the material for specific thermoelectric applications (Morelli, Heremans, & Thrush, 2003).
Infrared Spectroscopy Applications : PbTe cells have been developed for detecting infrared radiation, extending beyond the capabilities of lead selenide cells. This application highlights PbTe's sensitivity and utility in infrared spectroscopy (Simpson, Sutherland, & Blackwell, 1948).
Nuclear Waste Immobilization : Research on lead tellurite glass shows its potential as a waste form for salt wastes from electrochemical reprocessing of used nuclear fuel. Its ability to accommodate high salt concentrations and high densities makes it a candidate for immobilizing nuclear waste (Riley et al., 2017).
Mechanism of Action
Target of Action
Lead telluride (PbTe) is a compound of lead and tellurium . It is a narrow gap semiconductor with a band gap of 0.32 eV . The primary targets of PbTe are the thermoelectric materials, where it exhibits a high thermoelectric figure of merit (ZT) in certain temperature ranges . The optimal hole concentration for p-type PbTe is equal to (3–40) × 10^19 cm^−3, while for n-type PbTe, electron concentration is equal to (4–40) × 10^18 cm^−3 .
Mode of Action
PbTe interacts with its targets by optimizing electrical transport through charge carriers concentration engineering . It can be doped either n-type or p-type with appropriate dopants . Halogens are often used as n-type doping agents . Other n-type doping agents such as Bi2Te3, TaTe2, MnTe2, will substitute for Pb and create uncharged vacant Pb-sites . These vacant sites are subsequently filled by atoms from the lead excess and the valence electrons of these vacant atoms will diffuse through the crystal .
Biochemical Pathways
It’s worth noting that pbte’s low thermal conductivity is attributed to the scattering of longitudinal acoustic phonons by transverse optical phonons with large anharmonicity and small group velocity .
Pharmacokinetics
It has a thermal conductivity of 2 Wm^−1 K^−1 at 300 K , which can be used in thermoelectric power generation and energy conversion .
Result of Action
The primary result of PbTe’s action is the conversion of heat energy into electricity . This is due to its unique thermoelectric properties, which make it highly effective for this purpose . The efficiency of thermoelectric materials is typically assessed using the ZT value, a dimensionless quantity where σ, S, κ, and T represent electrical conductivity, Seebeck coefficient, thermal conductivity, and absolute temperature, respectively .
Action Environment
The performance of PbTe can be influenced by environmental factors such as temperature. For instance, PbTe is a mid-temperature thermoelectric (TE) material, which operates between 500 and 900 K . Its performance peaks at these temperatures, making it highly effective for converting heat energy into electricity . Furthermore, PbTe is characterized by stability and low thermal conductivity, which further enhances the efficiency of thermoelectric devices .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tellanylidenelead | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pb.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGWQDWYSQAFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te]=[Pb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbTe | |
| Record name | Lead(II) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead(II)_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Lead telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061663 | |
| Record name | Lead telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver-grey solid; [Merck Index] | |
| Record name | Lead(II) telluride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2534 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1314-91-6 | |
| Record name | Lead telluride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lead telluride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead telluride (PbTe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD TELLURIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1OG6OA4BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




